Regioselective Nucleophilic Substitution at the 3-Position
4-Alkyl-4-(phenylsulfonyl)-2-sulfolenes, including the target compound where alkyl = H, react with the carbanion of dimethyl malonate exclusively at the 3-position via an addition-elimination process [1]. This is in contrast to 3-(phenylsulfonyl)-3-sulfolene, which undergoes thermal SO2 extrusion to form 2-(phenylsulfonyl)-1,3-butadiene for Diels-Alder reactions, a fundamentally different reactivity pathway [2]. The substitution reaction with dimethyl malonate carbanion in refluxing THF yields 3,4-disubstituted 2-sulfolenes that isomerize to 3-sulfolenes under basic conditions [1].
| Evidence Dimension | Regioselectivity of nucleophilic attack |
|---|---|
| Target Compound Data | Substitution occurs exclusively at C3 of 4-(phenylsulfonyl)-2-sulfolene |
| Comparator Or Baseline | 3-(Phenylsulfonyl)-3-sulfolene undergoes SO2 extrusion; no C3 substitution |
| Quantified Difference | Qualitative difference in reaction pathway (substitution vs. elimination) |
| Conditions | Excess carbanion of dimethyl malonate, refluxing THF |
Why This Matters
Users seeking a 2-sulfolene scaffold that undergoes regioselective C3 functionalization must use this regioisomer; the 3-sulfolene variant is unsuitable for this transformation.
- [1] Chou, T.-S., Yang, T.-K., Ko, C.-W. (1992). Substitution Reactions of Sulchemfonylated Sulfolenes with the Carbanion of Dimethyl Malonate. Jnl Chinese Chemical Soc, 39, 177-180. View Source
- [2] Cheng, W.-C., Olmstead, M. M., Kurth, M. J. (2001). Vinyl Sulfones in Solid-Phase Synthesis. J. Org. Chem., 66, 5528-5533. View Source
